molecular formula C6H7IN2O2 B7779080 1-Methyl-3-nitropyridin-1-ium iodide monohydrate

1-Methyl-3-nitropyridin-1-ium iodide monohydrate

Cat. No.: B7779080
M. Wt: 266.04 g/mol
InChI Key: VCWWJCUYJIURHM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-nitropyridin-1-ium iodide monohydrate is a chemical compound with the molecular formula C6H7IN2O2·H2O. It is a pyridinium salt, where the nitrogen atom in the pyridine ring is methylated and carries a nitro group at the 3-position. The compound is further stabilized by the presence of an iodide ion and a water molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nitropyridin-1-ium iodide monohydrate typically involves the methylation of 3-nitropyridine. This can be achieved through the reaction of 3-nitropyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The product is then crystallized from the reaction mixture to obtain the monohydrate form.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitropyridin-1-ium iodide monohydrate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 1-Methyl-3-aminopyridin-1-ium iodide.

    Substitution: 1-Methyl-3-nitropyridin-1-ium chloride or bromide.

    Oxidation: 1-Carboxy-3-nitropyridin-1-ium iodide.

Scientific Research Applications

1-Methyl-3-nitropyridin-1-ium iodide monohydrate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitropyridin-1-ium iodide monohydrate largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the pyridinium ion can interact with various biological targets through ionic interactions. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological pathways.

Comparison with Similar Compounds

  • 1-Methyl-4-nitropyridin-1-ium iodide
  • 1-Methyl-2-nitropyridin-1-ium iodide
  • 1-Methyl-3-nitropyridin-1-ium chloride

Comparison: 1-Methyl-3-nitropyridin-1-ium iodide monohydrate is unique due to the specific positioning of the nitro group at the 3-position, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-methyl-3-nitropyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2O2.HI/c1-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWJCUYJIURHM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.